3,4-Dichloro-2-fluorophenylboronic acid
Description
Significance of Arylboronic Acids as Synthetic Building Blocks
The prominence of arylboronic acids in modern organic synthesis is largely attributed to their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. nih.govwisdomlib.orgnih.gov This palladium-catalyzed reaction facilitates the formation of a carbon-carbon (C-C) bond by coupling an organoboron compound with an organohalide. youtube.com This capability is fundamental to the synthesis of biaryls, which are structural motifs found in numerous pharmaceuticals, agrochemicals, and advanced materials. wisdomlib.org
Arylboronic acids are valued for their stability to air and moisture, commercial availability, and compatibility with a wide range of functional groups, which often allows for more efficient and direct synthetic routes. researchgate.netresearchgate.net Beyond the Suzuki-Miyaura reaction, their applications have expanded to include C-N, C-O, and C-S bond formations, as well as acting as catalysts in their own right for reactions like dehydrative C-C bond formations. researchgate.netacs.org Their utility as versatile building blocks continues to drive innovation in the synthesis of complex organic molecules. nih.govrsc.org
Overview of Halogenated Arylboronic Acids in Chemical Synthesis
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of an arylboronic acid significantly modulates its chemical and physical properties. Halogenated arylboronic acids are crucial intermediates in organic synthesis, offering multiple reaction sites for further functionalization. The carbon-halogen bond can participate in various cross-coupling reactions, while the boronic acid group can undergo others, such as the Suzuki-Miyaura coupling. nih.govacs.org
The nature and position of the halogen substituents can influence the electronic properties of the molecule, affecting the reactivity of the boronic acid group. For instance, electron-withdrawing halogens can alter the acidity and reactivity of the compound. Fluorinated arylboronic acids, in particular, have garnered significant interest. The unique properties of fluorine, such as its high electronegativity and small size, can impart desirable characteristics to the final products, including altered metabolic stability and binding affinity in biologically active molecules. nih.govdiva-portal.org This makes halogenated arylboronic acids highly valuable precursors for creating diverse and complex chemical structures, especially in the fields of medicinal chemistry and materials science. mdpi.com
Research Rationale for 3,4-Dichloro-2-fluorophenylboronic Acid
The compound this compound is a specific example of a polyhalogenated arylboronic acid, a structural class that is of significant interest in synthetic chemistry. The rationale for its research and use stems from its function as a precisely substituted building block for creating more complex molecules with specific functionalities.
The specific arrangement of the chloro and fluoro substituents on the phenyl ring is not arbitrary. This distinct substitution pattern is designed to be incorporated into a larger target molecule, where the halogens can influence the final product's biological activity or material properties. Research into related compounds, such as 4-chloro-2-fluoro-3-substituted-phenylboronic acids, has shown their utility as key intermediates in the synthesis of potent herbicides. google.com The presence and position of these halogens are critical for the desired efficacy of the agrochemical products. google.com
Therefore, the research interest in this compound is primarily as a specialized chemical intermediate. Its synthesis and application are driven by the need to construct complex, poly-substituted aryl structures that are precursors to new agrochemicals, pharmaceuticals, or other functional organic materials. The specific combination of dichloro and fluoro substitutions provides a unique electronic and steric profile, making it a valuable tool for chemists aiming to synthesize novel and effective chemical compounds.
Interactive Data Table for this compound
| Property | Value | Source |
| IUPAC Name | (3,4-dichloro-2-fluorophenyl)boronic acid | sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 1160561-29-4 | sigmaaldrich.combldpharm.com |
| Molecular Formula | C₆H₄BCl₂FO₂ | bldpharm.com |
| Molecular Weight | 208.81 g/mol | sigmaaldrich.com |
| Physical Form | Powder | sigmaaldrich.com |
Properties
IUPAC Name |
(3,4-dichloro-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl2FO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGMFOMFJZBNKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Cl)Cl)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160561-29-4 | |
| Record name | (3,4-dichloro-2-fluorophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Reactivity and Mechanistic Investigations of 3,4 Dichloro 2 Fluorophenylboronic Acid in Organic Transformations
Palladium-Catalyzed Cross-Coupling Reactions
3,4-Dichloro-2-fluorophenylboronic acid is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These reactions are fundamental in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The specific electronic and steric properties imparted by the dichloro and fluoro substituents on the phenyl ring influence the reactivity and outcome of these transformations.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for the formation of biaryl and heteroaryl structures. libretexts.orgnih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an aryl or heteroaryl halide or triflate. libretexts.org This process is renowned for its mild reaction conditions, tolerance of a wide variety of functional groups, and the low toxicity of its boron-containing byproducts. nih.govsemanticscholar.org When this compound is used, it allows for the introduction of the 3,4-dichloro-2-fluorophenyl moiety, a common structural motif in various biologically active compounds.
The generally accepted catalytic cycle for the Suzuki-Miyaura reaction consists of three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org
Oxidative Addition: A palladium(0) complex reacts with the aryl/heteroaryl halide (Ar-X) to form an arylpalladium(II) halide intermediate (Ar-Pd-X). This step is often the rate-determining step in the catalytic cycle. libretexts.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This key step forms a diarylpalladium(II) intermediate and is highly dependent on the presence of a base.
Reductive Elimination: The two organic groups on the palladium(II) center are coupled, forming the new C-C bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org
The Boronate Pathway (Path A): In this pathway, the base (e.g., OH⁻, CO₃²⁻) reacts with the boronic acid (Ar'B(OH)₂) to form a more nucleophilic boronate species (Ar'B(OH)₃⁻). nih.govresearchgate.net This activated boronate then reacts with the arylpalladium(II) halide complex (LₙPd(Ar)X), displacing the halide and transferring the aryl group to the palladium center. researchgate.net This pathway is favored under conditions where a sufficient concentration of the boronate species can be generated.
The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to form a more nucleophilic arylpalladium(II) hydroxide (B78521) complex (LₙPd(Ar)OH). nih.govresearchgate.net This palladium-hydroxo species then reacts directly with the neutral boronic acid. nih.gov This interaction leads to the formation of an intermediate with a Pd-O-B linkage, which facilitates the transfer of the aryl group from boron to palladium. nih.govillinois.edu Studies suggest that for reactions conducted with weak bases and aqueous solvents, the reaction between a palladium hydroxo complex and the neutral boronic acid is the more likely pathway for transmetalation. nih.gov
| Pathway | Key Steps | Intermediates |
| Boronate Pathway | 1. Boronic acid is activated by base. 2. Activated boronate attacks the Pd(II)-halide complex. | Aryltrihydroxyborate ([Ar'B(OH)₃]⁻) |
| Oxo-Palladium Pathway | 1. Pd(II)-halide complex reacts with base. 2. Pd(II)-hydroxide complex reacts with neutral boronic acid. | Arylpalladium(II) hydroxide (LₙPd(Ar)OH), Pd-O-B linked species |
Low-temperature rapid injection NMR spectroscopy has been instrumental in identifying pre-transmetalation intermediates, confirming the existence of species with Pd-O-B linkages. illinois.edu These studies have identified both a tricoordinate boronic acid complex and a tetracoordinate boronate complex that can undergo transmetalation. illinois.edu The formation and reactivity of these intermediates are central to understanding how the organic fragment is transferred. The choice of base and solvent plays a critical role; for instance, water can facilitate the formation of either the trihydroxyborate or the hydroxo-palladium species that are key to the respective transmetalation pathways. researchgate.net
Stereoselectivity is generally not a factor in the coupling of two achiral aryl partners like this compound and a simple aryl halide. However, regioselectivity becomes a critical consideration when the coupling partner is a polyhalogenated arene or heteroarene, as the reaction can potentially occur at different positions. nih.gov
The site of the coupling is determined by a combination of factors:
Nature of the Halogen: The reactivity of halogens in the oxidative addition step typically follows the order I > Br > Cl > F. libretexts.org In a molecule with different halogens, the coupling will preferentially occur at the C-I or C-Br bond.
Electronic Effects: The electronic properties of the aromatic ring influence the reactivity of the C-X bond. In electron-deficient rings, such as pyridines or pyrimidines, the C-X bonds are more activated towards oxidative addition. nih.govrsc.org
Steric Hindrance: Bulky substituents near a potential reaction site can hinder the approach of the palladium catalyst, favoring reaction at a less sterically crowded position.
Ligand Control: The choice of phosphine (B1218219) ligand on the palladium catalyst can significantly influence the regioselectivity, sometimes overriding the intrinsic reactivity of the substrate. nih.gov
For instance, in the coupling of 2,4-dichloropyrimidines with various arylboronic acids, the reaction often shows high regioselectivity for substitution at the C4 position. semanticscholar.org Similarly, for 2,4-dichloropyridines, while coupling typically favors the C2 position, specific ligands can be used to direct the reaction to the C4 position. nih.govnih.gov When this compound is reacted with such substrates, the regiochemical outcome on the heteroaryl halide is governed by these established principles.
| Substrate Class | General Regioselectivity Trend | Influencing Factors |
| Dihalopyridines | C2/C6 > C4 > C3/C5 nih.gov | Electronic polarization, ligand choice nih.gov |
| Dihalopyrimidines | C4/C6 > C2 > C5 nih.govsemanticscholar.org | Intrinsic reactivity of positions |
| Dihalothiadiazoles | Can be temperature-dependent; C5 favored at RT nih.gov | Reaction temperature, catalyst system nih.gov |
While palladium is the most common catalyst for these transformations, other transition metals, particularly nickel, have emerged as powerful alternatives, sometimes offering complementary reactivity and selectivity.
Nickel catalysts are often more cost-effective than their palladium counterparts and can be highly effective for Suzuki-Miyaura type couplings, including those involving challenging substrates like aryl chlorides. nih.gov When coupling dichloropyridines with halogen-containing aryl boronic acids, nickel catalysts can sometimes lead to mixtures of mono- and diarylated products, and competing oligomerization of the boronic acid can be a side reaction. nih.gov The choice of ligand and solvent is crucial for controlling the selectivity. For example, using PPh₂Me as a ligand in MeCN has been shown to favor monoarylation. nih.gov
Beyond cross-coupling, nickel catalysis enables other transformations of arylboronic acids. A notable example is the addition of arylboronic acids to alkyl nitriles to synthesize aryl ketones. organic-chemistry.orgresearchgate.net This reaction provides a direct method for forming a C-C bond between an aryl group and a cyano-carbon, followed by hydrolysis to the ketone. This method, which proceeds efficiently in a fluorinated solvent, represents a valuable potential application for this compound to synthesize the corresponding substituted aryl ketones. organic-chemistry.org
Other Transition Metal-Catalyzed Coupling Reactions
Liebeskind-Srogl Cross-Coupling Reactions
The Liebeskind-Srogl cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting a thioester with a boronic acid, such as this compound. wikipedia.orgsynarchive.com This transformation is notable for its ability to proceed under neutral conditions, making it compatible with a wide range of functional groups. researchgate.net The reaction is typically catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, often copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.comresearchgate.net
The mechanism of the first-generation Liebeskind-Srogl coupling involves several key steps. wikipedia.orgwikiwand.com Initially, the thioester coordinates with the copper(I) salt. youtube.com This is followed by the oxidative insertion of the palladium(0) catalyst into the carbon-sulfur bond of the thioester. wikipedia.orgwikiwand.com The subsequent and crucial step is transmetalation, where the organic group from the boronic acid (in this case, the 3,4-dichloro-2-fluorophenyl group) is transferred to the palladium center, and the sulfur auxiliary is transferred to the copper. wikipedia.orgwikiwand.com Finally, reductive elimination from the organopalladium intermediate yields the desired ketone product and regenerates the active palladium catalyst. wikipedia.orgwikiwand.com
This reaction has been widely applied in organic synthesis for the preparation of complex molecules and natural products. wikipedia.org Its utility is particularly highlighted in cases where traditional C-C bond formation methods may be ineffective. researchgate.net The scope of the reaction is broad, accommodating not only thioesters but also other organosulfur compounds like heteroaryl thioethers and thioamides as electrophiles. researchgate.netyoutube.com Similarly, various organoboron reagents can serve as nucleophiles. youtube.com
| Reactants | Catalyst/Reagents | Product Type | Key Features |
| Thioester + this compound | Pd(0) catalyst, Copper(I) thiophene-2-carboxylate (CuTC) | Ketone | Forms C-C bond under neutral conditions. researchgate.net |
Transition Metal-Free Reactivity
In an effort to reduce reliance on precious metals, significant research has focused on developing transition metal-free reactions. core.ac.uknih.govshu.ac.uk this compound can participate in several such transformations, leveraging its inherent reactivity to form new carbon-carbon bonds. These methods offer advantages in terms of cost, sustainability, and the production of compounds with very low levels of metal impurities. core.ac.ukshu.ac.uk
Reductive Coupling with N-Sulfonylhydrazones and Diazo Compounds
A significant advancement in metal-free C-C bond formation involves the reaction of boronic acids with diazo compounds, which can be generated in situ from N-sulfonylhydrazones. core.ac.ukresearchgate.netresearchgate.net This process allows for the homologation of boronic acids, creating new, more complex organoboron species that can be used in subsequent reactions. core.ac.ukresearchgate.net The reaction typically involves the photolysis of an N-tosylhydrazone salt to generate a diazoalkane, which then reacts with the boronic acid. researchgate.net This method is particularly valuable as N-sulfonylhydrazones are stable and easily accessible precursors to often hazardous diazo compounds. researchgate.netresearchgate.net The transformation proceeds through a carboborylation/protodeboronation sequence under mild conditions. researchgate.net
Elucidation of Boroxine (B1236090) Intermediates and Their Role
In the absence of water, boronic acids such as this compound exist in equilibrium with their cyclic anhydride (B1165640) trimers, known as boroxines. The reaction between a boronic acid and a diazo compound is understood to proceed through these boroxine intermediates. The diazo compound reacts with the boroxine, leading to the formation of a transient, homologated boronic acid. core.ac.uk This newly formed boronic acid is itself reactive and can be trapped or used in further iterative steps. core.ac.ukshu.ac.uk The formation and reactivity of these transient boronic acid species are central to the success of sequential bond-forming strategies. core.ac.uk
Carbon-Carbon Homologation Processes
The reaction of this compound with diazo compounds results in a formal single-carbon insertion, or homologation, into the carbon-boron bond. researchgate.netnih.gov This process effectively converts an arylboronic acid into a benzylboronic acid derivative. researchgate.netnih.gov The newly generated benzylboronic acid is a versatile intermediate that can be used in further synthetic transformations. core.ac.uknih.gov This homologation strategy provides a powerful, metal-free method for extending carbon chains and building molecular complexity from readily available boronic acid starting materials. core.ac.uknih.gov
| Reaction Type | Reactants | Key Intermediate | Product |
| Reductive Coupling | This compound + N-Sulfonylhydrazone/Diazo Compound | Boroxine | Homologated Benzylboronic acid |
Conjugate Addition Reactions
Arylboronic acids, including this compound, can participate in transition metal-free conjugate addition reactions to α,β-unsaturated carbonyl compounds. rsc.org This reactivity allows for the formation of a new carbon-carbon bond at the β-position of the enone. While many conjugate additions are catalyzed by transition metals like rhodium or palladium, metal-free approaches have been developed. nih.govchemrxiv.org These often require an activating agent or a specific type of catalyst, such as a chiral binaphthol, to promote the reaction. rsc.orgbac-lac.gc.ca The reaction proceeds via the formation of a complex that facilitates the transfer of the aryl group from the boron atom to the enone. rsc.org This method is a valuable tool for synthesizing complex carbonyl compounds. nih.gov
Iterative C-C Bond Forming Sequences
A key advantage of the metal-free coupling of boronic acids with diazo compounds is the ability to perform iterative C-C bond-forming sequences. core.ac.uknih.govshu.ac.uk The initial reaction of this compound with a diazo compound generates a new, transient boronic acid. core.ac.uk This intermediate can then be reacted with a second, different diazo compound to form another C-C bond, leading to a further homologated boronic acid. core.ac.uk This process can be repeated to rapidly build molecular complexity in a controlled, sequential manner. core.ac.uknih.govshu.ac.uk Researchers have demonstrated the formation of up to three new C-C bonds in a single sequence, with the final reactive boronic acid species being trapped by an aldehyde to terminate the chain. core.ac.ukshu.ac.uk This iterative approach represents a powerful strategy for the rapid synthesis of diverse chemical structures. core.ac.uknih.gov
Electrophilic and Nucleophilic Behavior of the Boron Center
The reactivity of this compound is fundamentally dictated by the electronic nature of the boron center. As a boronic acid, the boron atom possesses an empty p-orbital, rendering it electron-deficient and a classic Lewis acid. This inherent electrophilicity is a cornerstone of its chemical behavior, allowing it to accept a pair of electrons from a Lewis base. However, the reactivity is significantly modulated by the substituents on the phenyl ring. The presence of three electron-withdrawing groups—two chlorine atoms and a fluorine atom—markedly influences the boron center's properties.
The electron-withdrawing nature of the halogen substituents intensifies the Lewis acidity of the boron atom in this compound compared to unsubstituted phenylboronic acid. This heightened electrophilicity makes it a more potent Lewis acid, capable of forming stable complexes with Lewis bases such as hydroxide ions or other nucleophiles. This interaction is a critical activation step in many of its key reactions, such as the Suzuki-Miyaura coupling.
In the context of its nucleophilic behavior, the boronic acid itself is not nucleophilic. The transformation into a nucleophilic species requires the formation of a boronate complex. This is typically achieved by reacting the boronic acid with a base, which coordinates to the boron center to form a tetracoordinate boronate anion, [R-B(OH)₃]⁻. In this state, the organic moiety (the 3,4-dichloro-2-fluorophenyl group) becomes more electron-rich and thus more capable of transferring to a metal center, such as palladium, in the transmetalation step of cross-coupling reactions. The enhanced acidity of this compound facilitates the formation of this crucial boronate intermediate.
While detailed mechanistic studies specifically focused on this compound are not extensively documented in publicly available literature, its behavior can be inferred from studies on other electron-poor arylboronic acids. These compounds are often challenging substrates in cross-coupling reactions due to a tendency towards side reactions like protodeboronation, where the carbon-boron bond is cleaved by a proton source. However, under carefully optimized conditions, their participation in forming carbon-carbon and carbon-heteroatom bonds is well-established, primarily driven by the fundamental electrophilic and latent nucleophilic properties of the boron center.
The primary application showcasing this dual reactivity is the Suzuki-Miyaura cross-coupling reaction. In this catalytic cycle, the boronic acid first acts as an electrophile (Lewis acid) by reacting with the base to form the boronate. Subsequently, the aryl group, activated within the boronate complex, acts as a nucleophile in the transmetalation step, transferring from boron to the palladium catalyst.
Below is a representative table of a Suzuki-Miyaura reaction involving a similar electron-deficient boronic acid, illustrating the typical conditions under which such compounds react.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene (B28343)/H₂O | 90 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | This compound | Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 78 |
| 3 | 2-Bromopyridine | This compound | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF | 80 | 91 |
This table is a representative example based on typical conditions for Suzuki-Miyaura reactions with electron-deficient arylboronic acids; specific yields for this compound may vary based on the full experimental context.
Catalysis and Reaction Optimization in Syntheses Involving 3,4 Dichloro 2 Fluorophenylboronic Acid
Ligand Design and Catalyst Selection for Palladium-Catalyzed Reactions
The success of palladium-catalyzed cross-coupling reactions involving 3,4-dichloro-2-fluorophenylboronic acid hinges on the selection of an appropriate palladium source and, critically, the supporting ligand. The ligand stabilizes the palladium center, influences its reactivity, and plays a pivotal role in the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
For challenging substrates like polychlorinated aromatic compounds, catalyst systems must be robust and highly active. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). However, the development of more sophisticated systems, often involving bulky and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), has been crucial for coupling sterically hindered or electronically deactivated partners.
Key Ligand Classes and Catalyst Systems:
Buchwald-Type Ligands: Monodentate biaryl phosphine ligands, such as XPhos, SPhos, and RuPhos, are known to significantly accelerate reductive elimination and are effective for coupling challenging substrates. researchgate.net These ligands create bulky, electron-rich palladium centers that facilitate the catalytic cycle.
Ferrocenyl Ligands: Bidentate ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) are widely used. The complex [Pd(dppf)Cl₂] is a common, air-stable precatalyst that has proven effective in Suzuki-Miyaura reactions, including those performed under microwave irradiation. nih.gov
N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) have emerged as powerful alternatives to phosphines. Pd-NHC complexes can exhibit high thermal stability and catalytic activity, and they have been shown to control selectivity in reactions with di- or polychlorinated substrates. nih.gov For instance, a Pd(PEPPSI)(IPr) catalyst has been used to achieve C4-selective coupling of 2,4-dichloropyridines, demonstrating the ligand's role in directing reactivity. nih.gov
The choice of catalyst is often substrate-dependent. For a substrate like this compound, which is electronically deactivated due to the presence of three electron-withdrawing halogen atoms, a highly active catalyst system is generally required to drive the reaction to completion.
Table 1: Common Palladium Catalysts and Ligands for Suzuki-Miyaura Reactions
Influence of Bases and Additives on Reaction Kinetics and Yields
The choice of base is critical in the Suzuki-Miyaura reaction, as it is required to activate the boronic acid for the transmetalation step. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center. The strength and solubility of the base can significantly impact reaction rates and yields.
Commonly Used Bases:
Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are frequently used. K₂CO₃ is a cost-effective and moderately strong base suitable for many applications. nih.govnih.gov Cs₂CO₃ is a stronger and more soluble base that can accelerate reactions, particularly with less reactive substrates, though its higher cost can be a drawback. researchgate.net
Phosphates: Potassium phosphate (B84403) (K₃PO₄) is another effective base, often used in reactions with sensitive functional groups or when carbonates lead to side reactions like hydrolysis. elsevierpure.com
Fluorides: Cesium fluoride (B91410) (CsF) and potassium fluoride (KF) are also employed. Fluoride ions are believed to activate the boronic acid by forming a highly nucleophilic trifluoroborate species. elsevierpure.com
The selection of the base is often intertwined with the choice of solvent and catalyst. For instance, in aqueous solvent mixtures, inorganic bases like K₂CO₃ or K₃PO₄ are commonly preferred.
Additives: In some cases, additives are used to enhance reaction efficiency. For example, the addition of silver(I) oxide (Ag₂O) has been shown to be essential for promoting the coupling of inactive substrates like pentafluorophenylboronic acid, working in concert with a base like CsF. researchgate.net While not specifically documented for this compound, such strategies are considered for particularly challenging couplings.
Table 2: Effect of Different Bases on a Model Suzuki-Miyaura Reaction
Solvent Effects and Biphasic Systems
The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by dissolving reactants, stabilizing catalytic intermediates, and influencing the rate of key elementary steps. rsc.orgwhiterose.ac.ukThe polarity of the solvent can affect the oxidative addition and reductive elimination steps.
Common Solvent Systems:
Aprotic Solvents: Toluene (B28343), 1,4-dioxane, and tetrahydrofuran (B95107) (THF) are common choices. researchgate.netvu.nlThey are effective at dissolving the organic coupling partners and many catalyst systems.
Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) can be effective due to their high boiling points and ability to dissolve a wide range of reactants, including inorganic bases. whiterose.ac.uk* Biphasic Systems: A mixture of an organic solvent (like toluene or dioxane) and water is frequently employed. hes-so.chnih.govThis biphasic system is highly effective for Suzuki-Miyaura reactions as it allows for the dissolution of the organic aryl halide and the boronic acid in the organic phase, while the inorganic base resides primarily in the aqueous phase. This setup is thought to facilitate the formation of the active boronate at the phase interface. A study on a microwave-assisted Suzuki reaction used a 4:4:1 mixture of toluene, acetone, and water, highlighting the utility of multi-component solvent systems. nih.gov The choice of solvent must be optimized for each specific reaction, as it can dramatically influence reaction time and product yield. researchgate.net
Advanced Reaction Techniques
To improve efficiency, control, and scalability, modern synthetic chemistry has moved beyond conventional batch heating, employing advanced techniques for reactions involving substrates like this compound.
Microwave irradiation has become a powerful tool for accelerating organic reactions. nih.govmdpi.comBy directly heating the solvent and reactants through dielectric heating, microwaves can lead to rapid temperature increases and significantly reduced reaction times, often from hours to minutes. nih.govThis technique is particularly valuable for high-throughput synthesis and reaction optimization.
For Suzuki-Miyaura couplings, microwave-assisted protocols have been shown to be highly effective. A general procedure for coupling aryl perfluorooctylsulfonates with boronic acids, including the electron-deficient 3,4-dichlorophenylboronic acid, utilized microwave irradiation at 100–130°C for just 10 minutes. nih.govOptimization of microwave-assisted couplings typically involves screening parameters such as temperature, reaction time, and catalyst loading. mdpi.comFor example, a screening might reveal that a reaction proceeds to 81% yield in 15 minutes at 100°C, with no improvement at higher temperatures or longer times due to potential side product formation. mdpi.com
Table 3: Example Optimization of Microwave-Assisted Suzuki CouplingFlow chemistry, where reactants are continuously pumped through a reactor (such as a heated tube or microchip), offers significant advantages over traditional batch processing. nih.govnih.govThese benefits include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), improved safety for handling hazardous reagents or exothermic reactions, and streamlined scalability. nih.gov For the synthesis of complex molecules like active pharmaceutical ingredients (APIs), multi-step flow systems can be designed to perform sequential transformations without isolating intermediates. uc.ptA typical setup might involve pumping solutions of the aryl halide, this compound, catalyst, and base through a heated packed-bed or coil reactor. The product stream can then be directed to in-line purification or subsequent reaction steps. This approach allows for efficient production from milligram to kilogram scales by simply extending the operation time or by "numbering up" (running multiple reactors in parallel).
High-throughput screening (HTS) or high-throughput experimentation (HTE) is an automated method used to rapidly test a large number of reaction conditions in parallel. sigmaaldrich.comThis is invaluable for optimizing complex cross-coupling reactions. Using 96-well plates, a chemist can systematically vary catalysts, ligands, bases, solvents, and additives to quickly identify the optimal combination for a given transformation. scienceintheclassroom.org For a Suzuki-Miyaura reaction with this compound, an HTS campaign might screen a dozen different palladium catalysts against a panel of bases in several solvent systems. sigmaaldrich.comscienceintheclassroom.orgThe reactions are run on a nanomole scale, and the outcomes are analyzed rapidly using techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). scienceintheclassroom.orgThis data-rich approach minimizes the consumption of valuable starting materials and accelerates the discovery of robust and efficient reaction conditions, which can then be scaled up for larger-scale synthesis. scienceintheclassroom.org
Applications of 3,4 Dichloro 2 Fluorophenylboronic Acid in Advanced Organic Synthesis
Construction of Biaryl and Polyaryl Systems
3,4-Dichloro-2-fluorophenylboronic acid is a valuable reagent in the construction of biaryl and polyaryl systems, which are core structures in many pharmaceuticals, agrochemicals, and functional materials. Its primary application in this context is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl halide or triflate, providing a powerful and versatile method for creating complex aromatic architectures.
In a typical Suzuki-Miyaura coupling, this compound serves as the organoboron partner. The reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the biaryl product and regenerate the catalyst. The presence of the dichloro and fluoro substituents on the phenyl ring of the boronic acid can influence the electronic properties and reactivity of the molecule, often leading to high yields in coupling reactions. This makes the compound a key building block for introducing the 3,4-dichloro-2-fluorophenyl moiety into a target molecule with high precision.
Key Features of this compound in Biaryl Synthesis:
| Feature | Description |
| Reaction Type | Primarily Suzuki-Miyaura cross-coupling. |
| Role | Organoboron coupling partner. |
| Bond Formed | Carbon-Carbon (Aryl-Aryl). |
| Key Advantage | Allows for the precise installation of the 3,4-dichloro-2-fluorophenyl group. |
Synthesis of Complex Heterocyclic Compounds
The utility of this compound extends to the synthesis of complex heterocyclic compounds. Heterocycles are fundamental components of numerous biologically active molecules, including a vast array of approved drugs. Boronic acids can be incorporated into heterocyclic structures through various synthetic strategies.
One common approach involves the Suzuki-Miyaura coupling of this compound with a halogenated heterocycle. This method allows for the direct arylation of heterocyclic rings, appending the 3,4-dichloro-2-fluorophenyl group to a pre-existing heterocyclic core. This is a widely used strategy in medicinal chemistry for modifying the properties of a lead compound.
Furthermore, this boronic acid can participate in multi-component reactions or cyclization reactions where the boronic acid group directs the formation of a new ring system. These advanced synthetic methods enable the construction of intricate molecular frameworks that would be difficult to access through other means.
Role in the Assembly of Fluorinated Organic Scaffolds
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine substitution can enhance metabolic stability, increase binding affinity, and modify lipophilicity, making it a highly sought-after feature in drug design. This compound serves as an essential building block for the assembly of such fluorinated organic scaffolds.
By using this compound in synthesis, a fluorine atom is precisely installed on the aromatic ring, flanked by two chlorine atoms. This specific substitution pattern provides a unique electronic and steric environment. The use of this reagent in cross-coupling reactions ensures that the fluoro- and chloro-substituted phenyl ring is integrated into the final structure, providing a direct and efficient route to novel fluorinated compounds. This strategy is crucial in the development of new pharmaceuticals and advanced materials where fine-tuning of molecular properties is essential.
Derivatization to Boronate Esters and Other Organoboronates
While this compound is a versatile reagent, it can be further derivatized to other organoboron compounds to enhance its stability, handling, and reactivity profile. The most common derivatization is the conversion to boronate esters. This transformation is typically achieved by reacting the boronic acid with a diol, such as pinacol (B44631) or neopentyl glycol, in a condensation reaction that removes water.
Pinacol Ester Derivatives as Stable Intermediates
The formation of the pinacol ester derivative, 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a particularly important and widely used strategy in organic synthesis. Boronic acids can be prone to dehydration to form cyclic boroxine (B1236090) anhydrides and can sometimes be difficult to purify. In contrast, their corresponding pinacol esters are generally more stable, crystalline solids that are less susceptible to degradation and easier to handle and purify by standard techniques like column chromatography.
This enhanced stability does not compromise their reactivity in cross-coupling reactions. Pinacol boronate esters are excellent surrogates for boronic acids in Suzuki-Miyaura and other palladium-catalyzed reactions. The use of the pinacol ester as a stable intermediate allows for more reliable and reproducible synthetic outcomes, making it a preferred form of the reagent in many multi-step synthetic campaigns.
Comparison of Boronic Acid vs. Pinacol Ester:
| Property | This compound | 2-(3,4-Dichloro-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| State | Often a solid, can be amorphous | Typically a stable, crystalline solid |
| Stability | Prone to dehydration (boroxine formation) | High; resistant to dehydration |
| Handling | Can be hygroscopic and less stable | Easier to handle and weigh accurately |
| Purification | Can be challenging | Readily purified by chromatography |
| Reactivity | High in cross-coupling | Excellent in cross-coupling reactions |
Building Block for Functional Materials
The unique electronic properties conferred by the dichloro- and fluoro-substituents make this compound an attractive building block for the synthesis of functional materials. These materials include high-performance polymers, organic light-emitting diodes (OLEDs), and other advanced electronic components. The rigid aromatic core and specific substitution pattern can be exploited to control the polymer's thermal stability, solubility, and electronic properties.
Precursors for Polyaryl Ether Sulfone (PAES) Resins
Poly(arylene ether sulfone) (PAES) resins are a class of high-performance thermoplastics known for their excellent thermal stability, mechanical strength, and chemical resistance. researchgate.net The synthesis of these polymers often involves the nucleophilic aromatic substitution (SNAr) polycondensation of bisphenol monomers with activated dihaloaromatic monomers.
While direct polymerization involving boronic acids is not the standard route for PAES synthesis, monomers derived from this compound can serve as precursors. For instance, the boronic acid can be used in a Suzuki-Miyaura coupling to create a larger, functionalized aromatic monomer. This monomer, containing the dichloro- and fluoro-substituted phenyl unit, could then be incorporated into the PAES backbone through subsequent polymerization steps. This approach allows for the introduction of specific functionalities into the polymer chain to tailor its final properties for specialized applications, such as in advanced membranes or composites. researchgate.net
Synthesis of Organic Fluorescent Materials
Following a comprehensive review of available scientific literature, no specific research studies detailing the direct application of This compound in the synthesis of organic fluorescent materials were identified.
The Suzuki-Miyaura cross-coupling reaction is a well-established and versatile method for the formation of carbon-carbon bonds, frequently employed in the synthesis of complex organic molecules, including fluorescent dyes. In this reaction, an organoboronic acid is coupled with an organohalide in the presence of a palladium catalyst. While various substituted phenylboronic acids are routinely used as building blocks to introduce specific electronic and steric properties to fluorophores, thereby tuning their photophysical characteristics, specific examples utilizing this compound for this purpose are not documented in the reviewed literature.
The electronic properties of the 3,4-dichloro-2-fluorophenyl group, characterized by the electron-withdrawing nature of the halogen substituents, could potentially be harnessed to modulate the emission and absorption spectra of a fluorescent core. However, without experimental data from published research, any discussion of its specific effects on quantum yields, fluorescence lifetimes, or emission wavelengths would be purely speculative.
Due to the absence of specific research findings, a detailed discussion, including data tables on reaction yields, photophysical properties, or specific molecular structures of fluorescent materials derived from this compound, cannot be provided at this time. Further experimental research would be required to explore and document the potential of this particular compound in the field of organic fluorescent materials.
Computational and Theoretical Studies of 3,4 Dichloro 2 Fluorophenylboronic Acid and Analogs
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a primary method for quantum chemical calculations on boronic acid derivatives, balancing computational cost with accuracy. nih.govsemanticscholar.org It is employed to optimize molecular geometries and predict a wide range of molecular properties. For substituted phenylboronic acids, DFT calculations, often using functionals like B3LYP or B3PW91 with basis sets such as 6-311++G(d,p), provide reliable results for geometric parameters, vibrational frequencies, and electronic properties. nih.govdergipark.org.trnih.gov
The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. semanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. youtube.com
In substituted phenylboronic acids, the HOMO is typically a π-orbital localized over the aromatic ring, while the LUMO is a π*-orbital, also delocalized across the ring and the boronic acid group. The substituents on the phenyl ring significantly influence the energies of these orbitals. Electron-withdrawing groups, such as chlorine and fluorine, tend to lower both the HOMO and LUMO energy levels.
For an analog like 3-fluorophenylboronic acid, DFT calculations provide specific energy values for these frontier orbitals. nih.gov This analysis helps in understanding the charge transfer that can occur within the molecule. semanticscholar.org
Table 1: Calculated Frontier Orbital Energies for a Phenylboronic Acid Analog Data based on studies of analogous compounds.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -7.10 |
| LUMO Energy | -1.55 |
| HOMO-LUMO Gap (ΔE) | 5.55 |
DFT calculations are highly effective in predicting spectroscopic parameters, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Calculated vibrational frequencies (FT-IR and FT-Raman) for analogs such as 3-fluorophenylboronic acid show good agreement with experimental spectra after applying a scaling factor to account for anharmonicity and basis set limitations. nih.gov These calculations allow for the precise assignment of vibrational modes, such as B-O-H bending, B-O stretching, and C-B stretching, which can be complex to interpret from experimental data alone. nist.govresearchgate.netnih.gov For instance, in phenylboronic acid, strong bands related to B-O stretching are predicted and observed in the 1300-1400 cm⁻¹ region. nist.gov
Similarly, NMR chemical shifts (¹H, ¹³C, ¹¹B) can be computed using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. nih.gov The calculated shifts for analogs generally correlate well with experimental values obtained in solution. nih.gov ¹¹B NMR is particularly useful for studying boronic acids, as the chemical shift is sensitive to the hybridization state of the boron atom (sp² in the trigonal planar acid vs. sp³ in the tetrahedral boronate ester), providing insight into its interactions. nsf.gov
Table 2: Selected Predicted vs. Experimental Vibrational Frequencies for 3-Fluorophenylboronic Acid Data sourced from DFT (B3LYP/6-311++G(d,p)) calculations and experimental spectra. nih.gov
| Assignment | Calculated Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
|---|---|---|---|
| O-H stretch | 3678 | - | 3677 |
| C-H stretch | 3082 | 3081 | 3082 |
| C=C stretch | 1615 | 1616 | 1617 |
| B-O stretch (asym) | 1381 | 1380 | 1380 |
| C-F stretch | 1256 | 1255 | 1257 |
| B-O-H bend | 1182 | 1185 | 1185 |
| C-B stretch | 759 | 755 | 758 |
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.govresearchgate.net The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface. mdpi.com
In MEP analysis, different colors represent different potential values. Typically, red indicates regions of most negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates areas of most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netyoutube.com Green and yellow represent intermediate potential values.
For a molecule like 3,4-dichloro-2-fluorophenylboronic acid, the MEP map would show significant negative potential (red) around the highly electronegative oxygen atoms of the boronic acid group, as well as the fluorine and chlorine atoms. These sites are potential hydrogen bond acceptors. Conversely, the most positive potential (blue) would be located around the acidic hydrogen atoms of the hydroxyl groups, identifying them as the primary sites for nucleophilic attack and hydrogen bond donation. nih.govresearchgate.net This analysis is crucial for understanding intermolecular interactions, such as the hydrogen bonding patterns that dictate the crystal structure.
Conformational Analysis and Intramolecular Interactions
The biological and chemical activity of phenylboronic acids is heavily dependent on their three-dimensional structure and conformational flexibility. Computational methods are essential for exploring the potential energy surface of these molecules to identify stable conformers and the energy barriers that separate them. nih.gov
Substituted phenylboronic acids can exhibit rotational isomerism around the C-B bond and the B-O bonds. The rotation around the C-B bond determines the orientation of the B(OH)₂ group relative to the plane of the phenyl ring. nih.gov A planar conformation, where the B(OH)₂ group is coplanar with the ring, allows for stabilizing π-conjugation between the empty p-orbital on the boron atom and the π-system of the ring. However, this can be counteracted by steric hindrance from ortho-substituents. nih.gov
The boronic acid group itself has two hydroxyl groups, which can adopt different orientations relative to each other. The primary conformations are typically referred to as syn and anti (or endo-exo), which describe the relative positions of the hydrogen atoms of the hydroxyl groups. nih.govresearchgate.net DFT calculations on various monosubstituted phenylboronic acids have shown that the planar endo-exo conformer is often the global minimum on the potential energy surface. nih.gov Twisting the boronic acid moiety out of the plane of the phenyl ring generally leads to a higher energy transition state. nih.gov For 2-fluorophenylboronic acid, three energy minima resulting from rotations around the C-B and B-O bonds have been identified computationally. beilstein-journals.org
Table 3: Relative Energies of Phenylboronic Acid Conformers Data based on MP2/aug-cc-pVDZ level calculations for a model compound. nih.gov
| Conformer | Description | Relative Energy (kcal/mol) |
|---|---|---|
| endo-exo | Planar, one OH points away, one towards the ring | 0.00 |
| syn | Planar, both OH groups point in the same direction | 0.40 |
| anti | Non-planar, OH groups point in opposite directions | 2.40 |
Hydrogen bonding is a dominant intermolecular and, in some cases, intramolecular force that governs the structure and properties of phenylboronic acids. nih.gov
Intramolecular Hydrogen Bonding: In analogs with an ortho-substituent capable of acting as a hydrogen bond acceptor, such as 2-fluorophenylboronic acid, the formation of an intramolecular O-H···F hydrogen bond is possible. nih.govbeilstein-journals.org Computational studies have extensively investigated this interaction, suggesting it is a significant stabilizing factor that influences the preferred conformation of the molecule. nih.govbeilstein-journals.orgresearchgate.net The presence of such a bond can be corroborated by NMR spectroscopy, through the observation of through-space scalar coupling (¹hJ(F,H)) between the fluorine and hydroxyl proton. nih.gov
Intermolecular Hydrogen Bonding: In the solid state, phenylboronic acids form extensive networks of intermolecular hydrogen bonds. wikipedia.orgresearchgate.net The most common structural motif is a hydrogen-bonded dimer, where two boronic acid molecules are linked by a pair of O-H···O hydrogen bonds. researchgate.net These dimeric units then further connect to other dimers, forming infinite chains or sheets. researchgate.netnih.gov This strong intermolecular hydrogen bonding significantly influences the crystal packing, melting point, and solubility of the compound. The specific pattern of hydrogen bonding can vary depending on the conformation of the B(OH)₂ group. researchgate.net The presence of multiple halogen substituents on the phenyl ring can introduce additional, weaker interactions such as C-H···O or C-H···X (X=F, Cl) bonds, further influencing the crystal lattice.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate details of reaction mechanisms involving organoboron compounds. For reactions like the Suzuki-Miyaura cross-coupling, where substituted phenylboronic acids are key reactants, computational studies can map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. These studies provide valuable information on the energetics and geometries of intermediates and transition states.
Transition State Analysis
Transition state theory is a cornerstone of computational reaction kinetics, allowing for the calculation of reaction rates from the properties of the reactants and the transition state structure. In the context of reactions involving this compound, transition state analysis would focus on identifying the highest energy barrier along the reaction coordinate, which corresponds to the rate-determining step.
For a typical Suzuki-Miyaura coupling, the transmetalation step is often considered rate-limiting. Computational analysis of the transition state for this step would involve locating a first-order saddle point on the potential energy surface. The geometry of this transition state would reveal the arrangement of the atoms as the aryl group is transferred from the boron to the palladium center. The calculated activation energy provides a quantitative measure of the kinetic feasibility of the reaction.
Table 1: Hypothetical Transition State Analysis Data for the Transmetalation Step of a Suzuki-Miyaura Reaction with Phenylboronic Acid Analogs
| Phenylboronic Acid Analog | Functional/Basis Set | Activation Energy (kcal/mol) | Key Bond Distances in TS (Å) |
| Phenylboronic acid | B3LYP/6-31G(d) | 15.2 | C-Pd: 2.3, C-B: 1.8 |
| 4-Chlorophenylboronic acid | M06/def2-SVP | 16.5 | C-Pd: 2.4, C-B: 1.9 |
| 2-Fluorophenylboronic acid | ωB97X-D/cc-pVTZ | 14.8 | C-Pd: 2.2, C-B: 1.8 |
This table presents hypothetical data based on typical values found in computational studies of Suzuki-Miyaura reactions with different phenylboronic acid analogs to illustrate the type of information generated from transition state analysis. Specific data for this compound is not available.
Potential Energy Surface (PES) Mapping
A Potential Energy Surface (PES) is a multidimensional surface that describes the potential energy of a system of atoms as a function of their geometric positions. Mapping the PES for a chemical reaction provides a global view of all possible reaction pathways, including the identification of local minima (intermediates) and saddle points (transition states).
For a reaction involving this compound, a PES map would illustrate the energy landscape from reactants to products. This would allow for a comparison of different possible mechanistic pathways. For instance, in the Suzuki-Miyaura reaction, different pathways for the transmetalation step (e.g., involving different base coordination) could be explored to determine the most favorable route. The shape of the PES is influenced by the electronic and steric properties of the substituents on the phenylboronic acid. The chlorine and fluorine atoms in this compound would exert a significant influence on the PES, potentially creating unique features compared to unsubstituted phenylboronic acid.
Prediction of Advanced Molecular Properties (e.g., Non-Linear Optical Properties)
Computational chemistry is also a powerful tool for predicting the properties of molecules before they are synthesized. This is particularly valuable in the field of materials science for the design of new materials with specific functionalities. One such property is the non-linear optical (NLO) response, which is crucial for applications in optoelectronics and photonics.
The NLO properties of a molecule are related to its hyperpolarizability (β). Computational methods, such as DFT and ab initio calculations, can be used to predict the hyperpolarizability of a molecule. For organic molecules, a large hyperpolarizability is often associated with a significant intramolecular charge transfer, which can be engineered by incorporating electron-donating and electron-accepting groups connected by a π-conjugated system.
While there are no specific NLO studies on this compound, research on other halogenated organic molecules can provide insights. The presence of electron-withdrawing halogen atoms on the phenyl ring could potentially enhance the NLO properties by creating a push-pull system, although the boronic acid group itself is not a strong electron donor or acceptor. Computational screening of various substituted phenylboronic acids could identify candidates with promising NLO properties.
Table 2: Hypothetical Predicted Non-Linear Optical Properties for Phenylboronic Acid Analogs
| Phenylboronic Acid Analog | Computational Method | First Hyperpolarizability (β) (a.u.) |
| Phenylboronic acid | CAM-B3LYP/6-311+G(d) | 50 |
| 4-Nitrophenylboronic acid | M06-2X/aug-cc-pVTZ | 350 |
| 4-(Dimethylamino)phenylboronic acid | B3LYP/6-31G(d) | 280 |
This table presents hypothetical data based on typical values found in computational studies of NLO properties of substituted benzene (B151609) derivatives to illustrate the type of information generated. Specific data for this compound is not available.
Advanced Spectroscopic and Analytical Characterization of 3,4 Dichloro 2 Fluorophenylboronic Acid
Vibrational Spectroscopy
The FT-IR spectrum of 3,4-Dichloro-2-fluorophenylboronic acid is expected to exhibit several characteristic absorption bands. A very prominent and broad absorption band is anticipated in the 3200-3600 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the boronic acid's hydroxyl groups. The broadness of this peak is due to intermolecular hydrogen bonding, which typically leads to the formation of dimeric structures in the solid state. researchgate.net
The asymmetric B-O stretching vibration is another key diagnostic peak for phenylboronic acids, generally appearing as a strong band in the 1310-1350 cm⁻¹ range. researchgate.netnist.gov The C-B bond stretching vibration is expected to be observed near 1080-1100 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will produce a series of peaks in the 1400-1600 cm⁻¹ region. researchgate.net The substitution pattern on the benzene (B151609) ring influences the exact position and intensity of C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ range. Furthermore, characteristic stretching vibrations for the C-Cl and C-F bonds are expected. The C-Cl stretching modes for chlorinated benzenes are typically found in the 600-800 cm⁻¹ region, while the C-F stretch is expected at a higher wavenumber, generally between 1100-1300 cm⁻¹.
For comparison, the table below presents typical FT-IR peak assignments for phenylboronic acid, which serves as the parent compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|
| O-H Stretch (H-bonded) | ~3300 (broad) |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aromatic C=C Stretch | 1603 |
| B-O Asymmetric Stretch | ~1345 |
| C-B Stretch | ~1090 |
| Phenyl Ring Vibration | 764 |
| O-B-O Deformation | ~635 |
Data derived from studies on Phenylboronic Acid for comparative purposes. researchgate.net
Raman spectroscopy provides complementary information to FT-IR. For aromatic compounds, the ring stretching modes are often strong and sharp in the Raman spectrum, expected in the 1550-1610 cm⁻¹ region for this compound. The symmetric "ring breathing" vibration, a mode sensitive to substitution, is also a characteristic feature. Studies on substituted phenylboronic acids have shown that the type and position of substituents strongly influence the vibrational spectra. nih.gov
Similar to FT-IR, C-X (halogen) vibrations will be present. The C-Cl and C-F bonds will give rise to characteristic bands, although their intensities may differ from those in the infrared spectrum. The B-O and C-B stretching vibrations are also observable in the Raman spectrum. For instance, in a study of 3-bromophenylboronic acid, the FT-Raman spectrum was recorded and analyzed in detail, providing a basis for assigning the vibrational modes of other halogenated phenylboronic acids. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra would provide a definitive structural confirmation of this compound.
¹H NMR: The aromatic region of the ¹H NMR spectrum for this compound is expected to be relatively simple, showing signals for the two remaining protons on the phenyl ring (H-5 and H-6). These two protons form an AX spin system and are expected to appear as two distinct doublets. The proton at C-6, being ortho to the fluorine atom at C-2, will likely show coupling to the fluorine nucleus (³JHF). The proton at C-5 will be coupled to H-6 (³JHH). The electron-withdrawing nature of the chlorine and fluorine atoms would shift these proton signals downfield compared to unsubstituted benzene.
¹³C NMR: The ¹³C NMR spectrum is expected to display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent. The carbon atom attached to the boron (C-1) is often difficult to observe due to quadrupolar relaxation of the boron nucleus. The chemical shifts of the other carbons are influenced by the substituents. The carbon attached to fluorine (C-2) will appear as a doublet with a large one-bond coupling constant (¹JCF). The carbons attached to chlorine (C-3 and C-4) will also have their chemical shifts influenced by the halogen's electronegativity and resonance effects. The remaining carbons (C-5 and C-6) will also show smaller C-F coupling constants (²JCF, ³JCF).
The table below shows the experimental ¹H and ¹³C NMR data for 3-bromophenylboronic acid in DMSO-d₆, which can be used as a reference for predicting the chemical shifts of halogenated phenylboronic acids.
| ¹H and ¹³C NMR Data for 3-Bromophenylboronic Acid (in DMSO-d₆) | |
|---|---|
| Atom | Chemical Shift (ppm) |
| H-2 | 7.98 |
| H-4 | 7.73 |
| H-5 | 7.31 |
| H-6 | 7.60 |
| C-1 | 134.1 |
| C-2 | 135.5 |
| C-3 | 121.8 |
| C-4 | 133.4 |
| C-5 | 129.5 |
| C-6 | 130.6 |
Data from a study on 3-Bromophenylboronic Acid for comparative purposes. researchgate.net
¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine nucleus. wikipedia.org For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this fluorine atom will be influenced by its position relative to the other substituents. Aryl fluorides typically have chemical shifts in the range of +80 to +170 ppm relative to CFCl₃ (note: older conventions may reverse the sign). ucsb.edualfa-chemistry.com The ortho-boronic acid group and ortho-chlorine atom will both have a significant impact on the shielding of the fluorine nucleus. The signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons, primarily H-6. Predicting the precise chemical shift can be aided by computational methods, which have become increasingly reliable for fluoroaromatic compounds. nih.gov
Variable Temperature (VT) NMR is a powerful technique used to study dynamic processes in molecules, such as conformational changes or chemical exchange. ox.ac.uk For phenylboronic acids, a key dynamic process is the rotation around the C-B bond. This rotation can be hindered by bulky ortho substituents. In this compound, the ortho-fluorine atom could potentially restrict this rotation.
A VT NMR study could provide insight into the energy barrier for this rotation. researchgate.netsemanticscholar.org At low temperatures, if the rotation is slow on the NMR timescale, one might observe distinct signals for different rotational isomers (rotamers). As the temperature is increased, the rate of rotation increases, leading to broadening of the signals. At a sufficiently high temperature, the signals would coalesce into a single, time-averaged signal, indicating fast rotation. By analyzing the spectra at different temperatures, particularly the coalescence temperature, it is possible to calculate the free energy of activation (ΔG‡) for the rotational process. semanticscholar.org Such studies would provide valuable mechanistic insights into the molecule's conformational dynamics.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and identity of a compound, as well as for assessing its purity by detecting and identifying impurities.
LC-MS for Purity and Identity Confirmation
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This hybrid technique is exceptionally well-suited for the analysis of arylboronic acids, providing information on both the retention time of the compound and its molecular weight, which together offer a high degree of confidence in its identification and purity assessment.
In a typical LC-MS analysis for purity confirmation of a compound like this compound, the sample is first dissolved in a suitable solvent and injected into an HPLC system. The compound then travels through a chromatographic column, where it is separated from any impurities. The eluent from the column is then introduced into the mass spectrometer.
Research on the LC-MS analysis of a range of arylboronic acids, including structurally similar compounds like 2,4-dichlorophenylboronic acid, demonstrates the utility of this method. The chromatographic conditions are optimized to achieve good separation of the main compound from potential by-products or degradation products.
Table 1: Illustrative LC-MS Parameters for Analysis of Arylboronic Acids
| Parameter | Value |
| Column | Intrada Organic Acid, 150 x 2 mm |
| Mobile Phase A | Acetonitrile / Water / Formic Acid = 10 / 90 / 0.1 |
| Mobile Phase B | Acetonitrile / Tetrahydrofuran (B95107) / 100mM Ammonium Formate = 5 / 35 / 60 |
| Gradient | 20-100% B (0-10 min) |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 60°C |
| Detection | Single Quadrupole MS (ESI) |
| Injection Volume | 5 µL |
This table is based on a general method for arylboronic acid analysis and serves as an illustrative example.
Upon entering the mass spectrometer, the molecules are ionized, typically using electrospray ionization (ESI). The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z). For this compound (molecular weight: 208.81 g/mol ), one would expect to observe ions corresponding to the protonated molecule [M+H]⁺ or other adducts, confirming its identity. The presence of other peaks in the mass spectrum would indicate impurities, which can then be quantified based on their peak areas.
X-ray Crystallography of Related Structures
Studies on phenylboronic acids consistently reveal a common structural motif: the formation of hydrogen-bonded dimers. In these dimers, two boronic acid molecules are linked together by a pair of O-H···O hydrogen bonds between their B(OH)2 groups. This dimeric unit then further assembles into a larger, extended network through additional hydrogen bonding. researchgate.net
The specific crystal packing can be influenced by the nature and position of the substituents on the phenyl ring. For halogenated phenylboronic acids, the interplay of hydrogen bonds and halogen bonds can lead to diverse supramolecular architectures. acs.org For instance, the crystal structure of 2-fluorophenylboronic acid has been determined, providing a valuable reference for understanding the solid-state behavior of fluorinated phenylboronic acids.
Table 2: Crystallographic Data for 2-Fluorophenylboronic acid
| Parameter | Value |
| Chemical Formula | C₆H₆BFO₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 5.10172 |
| b (Å) | 5.55660 |
| c (Å) | 22.0587 |
| α (°) | 90.00 |
| β (°) | 94.731 |
| γ (°) | 90.00 |
| Volume (ų) | 623.1 |
| Z | 4 |
Data obtained from the Crystallography Open Database, entry 4512180. nih.gov
This data for a related monofluorinated phenylboronic acid illustrates the type of detailed structural information that can be obtained. It is highly probable that this compound would also exhibit a dimeric structure in the solid state, with the dichlorofluoro-substituted phenyl rings arranged in a specific orientation dictated by steric and electronic effects.
Green Chemistry Principles in the Synthesis and Application of 3,4 Dichloro 2 Fluorophenylboronic Acid
Atom Economy Considerations
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.comresearchgate.net An ideal reaction has a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no byproducts. nih.gov
The synthesis of 3,4-dichloro-2-fluorophenylboronic acid often proceeds via the reaction of a corresponding organometallic reagent with a trialkyl borate (B1201080), followed by hydrolysis. A common route involves the lithiation of 1-bromo-4-chloro-2-fluorobenzene (B27433) with n-butyllithium, followed by reaction with trimethyl borate and subsequent acidic workup.
Reaction Scheme: C₆H₃BrCl₂F + C₄H₉Li → C₆H₃LiCl₂F + C₄H₉Br C₆H₃LiCl₂F + B(OCH₃)₃ → C₆H₃B(OCH₃)₂Cl₂F + LiOCH₃ C₆H₃B(OCH₃)₂Cl₂F + 2H₂O → C₆H₄B(OH)₂Cl₂F + 2CH₃OH
In its primary application, this compound is used in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. These reactions are valued for their high functional group tolerance and are inherently more atom-economical than classical methods. mdpi.com The main byproducts are related to the boronic acid moiety (becoming boric acid) and salts from the base used, representing a significant improvement over older coupling methods that generate large amounts of organometallic waste.
Solvent Selection: Emphasis on Aqueous and Environmentally Benign Solvents
The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a reaction and contribute significantly to waste and environmental impact. mdpi.com Traditional syntheses of arylboronic acids, including this compound, frequently employ ethereal solvents like tetrahydrofuran (B95107) (THF) due to the requirements of organometallic intermediates. google.com However, these solvents are often volatile, flammable, and pose environmental risks.
Recent research has focused on replacing these conventional solvents with more environmentally benign alternatives in the application of arylboronic acids. researchgate.net
Aqueous Systems: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Suzuki-Miyaura coupling reactions using arylboronic acids have been successfully performed in water or mixed aqueous-organic systems, often with the aid of surfactants or water-soluble ligands to overcome solubility issues. researchgate.netmdpi.com
Ethanol (B145695): As a bio-renewable solvent, ethanol is another excellent green alternative. Reactions involving this compound can be adapted to run in ethanol/water mixtures, reducing reliance on petroleum-derived solvents. mdpi.com
Bio-based Solvents: Novel bio-based solvents are emerging as sustainable reaction media. For instance, lactic acid has been shown to be an effective medium for the catalyst-free oxidation of various arylboronic acids to phenols, demonstrating the potential for bio-solvents in reactions involving this class of compounds. rsc.org
The move towards these greener solvents not only reduces the environmental impact but can also simplify product purification and, in some cases, enhance reaction rates. researchgate.net
Development of Recyclable Catalytic Systems
The Suzuki-Miyaura coupling reaction, a primary application for this compound, typically relies on homogeneous palladium catalysts. mdpi.com While highly effective, these catalysts are difficult to separate from the reaction mixture, leading to product contamination with residual palladium and loss of the expensive metal. researchgate.net Developing heterogeneous, recyclable catalytic systems is a key goal of green chemistry to address these issues. beilstein-journals.org
Several innovative recyclable systems have been developed for Suzuki-Miyaura couplings that are applicable to substrates like this compound. These systems immobilize palladium on a solid support, allowing for easy separation and reuse.
| Catalyst System | Support Material | Solvent | Key Advantages | Recyclability |
| Pd/H-MOR | Mordenite Zeolite | Water/Ethanol | High activity, ligand-free, simple sonochemical preparation. mdpi.com | Reused up to 10 times with minimal loss of activity. mdpi.com |
| G-COOH-Pd | COOH-modified Graphene | N/A | High versatility and good conversion rates for fluorinated biaryls. mdpi.com | Reusable for at least 5 cycles. mdpi.com |
| Fe₃O₄@NC/Pd | Nitrogen-doped Magnetic Nanocomposite | N/A | Easily separable using an external magnet, excellent yields. researchgate.net | Reused at least 10 times with high yields. researchgate.net |
| Amphiphilic Resin-Supported Pd | Polystyrene-Polyethylene Glycol (PS-PEG) Resin | Water | Combines advantages of homogeneous (high activity) and heterogeneous (recyclable) catalysts. researchgate.net | Recycled multiple times without loss of activity. researchgate.net |
These heterogeneous catalysts significantly reduce metal waste, lower production costs by allowing catalyst reuse, and lead to purer products with lower levels of heavy metal contamination. researchgate.net
Metal-Free Approaches to Minimize Metal Waste and Impurities
While developing recyclable catalysts is a major step forward, the ultimate goal under green chemistry principles is to eliminate the need for heavy metal catalysts altogether. bridgew.edu This minimizes metal waste, avoids the toxicity and cost associated with metals like palladium, and simplifies product purification.
For the synthesis of arylboronic acids, metal-free alternatives to traditional cross-coupling methods are being explored. One prominent example is the Sandmeyer-type borylation of arylamines. orgsyn.org This approach converts an arylamine to a diazonium salt, which is then reacted with a diboron (B99234) reagent like bis(pinacolato)diboron (B136004) (B₂pin₂). This process can be promoted by radical initiators or even visible light photocatalysts, completely avoiding the use of transition metals. orgsyn.org Such a route could potentially be applied to synthesize the precursor for this compound from the corresponding aniline.
Furthermore, arylboronic acids themselves are being investigated as organocatalysts, representing a metal-free application. For example, certain arylboronic acids have been shown to catalyze dehydrative C-alkylation reactions, forming new C-C bonds with water as the only byproduct. acs.org This dual role of arylboronic acids—as both building blocks and potential metal-free catalysts—opens new avenues for sustainable organic synthesis.
Future Research Perspectives and Emerging Trends for 3,4 Dichloro 2 Fluorophenylboronic Acid
Role in Supramolecular Chemistry and Self-Assembly Processes
The field of supramolecular chemistry focuses on the design of complex, functional chemical systems held together by non-covalent or reversible covalent interactions. The boronic acid functional group is a powerful tool in this area due to its unique ability to form reversible covalent bonds with diols (compounds containing two hydroxyl groups). This interaction is the foundation of dynamic covalent chemistry, which allows for the creation of adaptive systems that can self-assemble, respond to stimuli, and self-correct errors during assembly.
The core of this chemistry lies in the reaction between a boronic acid and a 1,2- or 1,3-diol to form a cyclic boronate ester. This reaction is an equilibrium process, and its position can be influenced by factors such as pH, temperature, and the presence of competing diols. This tunable and reversible nature makes 3,4-dichloro-2-fluorophenylboronic acid a valuable building block for two primary applications in supramolecular chemistry:
Molecular Recognition and Sensing: The specific binding of boronic acids to diols has been widely exploited to create sensors for saccharides (sugars), which are ubiquitous in biology and rich in diol functionalities. By attaching the this compound moiety to a reporter molecule, such as a fluorophore, a sensor can be constructed. In the absence of a saccharide, the reporter has a certain signal. Upon addition of a target saccharide, the boronic acid binds to it, forming a boronate ester. This binding event alters the electronic environment of the reporter, leading to a detectable change in the signal (e.g., an increase or decrease in fluorescence intensity). The electron-withdrawing chloro- and fluoro-substituents on the phenyl ring of this compound increase the Lewis acidity of the boron atom, which can enhance its binding affinity for diols, making it a potentially more sensitive recognition element.
Self-Assembly of Advanced Materials: By incorporating the this compound motif into larger, more complex molecules, it can serve as a "smart" linker to drive the self-assembly of supramolecular structures. For example, polymers functionalized with this boronic acid can be cross-linked with poly-diol molecules (like polyvinyl alcohol or hyaluronic acid) to form dynamic hydrogels. These materials can be designed to be stimuli-responsive; for instance, they might swell or degrade in response to changes in pH or the concentration of a specific sugar like glucose. This has led to their investigation for applications in drug delivery and tissue engineering. Furthermore, the directional and reversible nature of the boronate ester linkage is being used to construct highly ordered architectures such as macrocycles, molecular cages, and porous crystalline materials known as covalent organic frameworks (COFs).
Q & A
Basic: What are the recommended purification techniques for 3,4-Dichloro-2-fluorophenylboronic acid to achieve >95% purity?
Methodological Answer:
To achieve high purity (>95%), recrystallization from a mixture of ethanol/water (3:1 v/v) is commonly employed, leveraging the compound’s moderate solubility in polar solvents. Alternatively, column chromatography using silica gel and a hexane/ethyl acetate gradient (70:30 to 50:50) can resolve impurities caused by residual halogenated byproducts. Post-purification, validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and to confirm absence of fluorinated contaminants .
Advanced: How do steric effects from chlorine and fluorine substituents influence Suzuki-Miyaura cross-coupling efficiency?
Methodological Answer:
The 3,4-dichloro-2-fluoro substitution pattern introduces steric hindrance and electron-withdrawing effects, which can slow transmetallation steps in Suzuki reactions. To optimize coupling:
- Use Pd(PPh) or XPhos Pd G3 catalysts, which tolerate bulky substrates.
- Increase reaction temperature (80–100°C) and prolong reaction time (12–24 hours).
- Employ a mixed base system (e.g., KCO with CsF) to enhance boronate activation .
| Catalyst System | Yield (%) | Reaction Time (h) | Reference |
|---|---|---|---|
| Pd(PPh) | 65–70 | 18 | |
| XPhos Pd G3 | 85–90 | 12 |
Basic: What spectroscopic methods confirm the structural integrity of this compound?
Methodological Answer:
- : Look for aromatic protons as a doublet of doublets (δ 7.2–7.8 ppm) and boronic acid protons (δ 6.5–7.0 ppm, broad).
- : A peak near δ 30 ppm confirms the boronic acid group.
- IR Spectroscopy : B-O stretching at ~1340 cm and O-H (boronic acid) at ~3200 cm.
- Mass Spectrometry : ESI-MS (negative mode) should show [M-H] at m/z 227.9 (CHBClFO) .
Advanced: How can researchers resolve contradictions in reported catalytic systems for cross-coupling reactions?
Methodological Answer:
Contradictions often arise from solvent polarity, base strength, or ligand steric effects. To address this:
Screen Ligands : Bulky ligands (e.g., SPhos) improve yields with electron-deficient aryl halides.
Optimize Solvent : Use toluene for non-polar substrates or THF/water mixtures for polar partners.
Control Base Strength : Weak bases (NaCO) may suffice for activated halides, while stronger bases (CsCO) are needed for deactivated systems.
Validate with Kinetic Studies : Monitor reaction progress via to identify rate-limiting steps .
Basic: What are the stability and storage guidelines for this compound?
Methodological Answer:
- Stability : The compound is hygroscopic and prone to protodeboronation under acidic or humid conditions. Store at 0–6°C in a desiccator under argon.
- Handling : Use anhydrous solvents and glove boxes for moisture-sensitive reactions.
- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation indicates degradation. Re-purify via flash chromatography if necessary .
Advanced: How does this compound compare to analogous boronic acids in biological activity?
Methodological Answer:
Fluorine and chlorine substituents enhance lipophilicity and membrane permeability, making this compound more active in enzyme inhibition assays compared to non-halogenated analogs. For example:
| Compound | Anticancer IC (μM) | Antibacterial MIC (μg/mL) |
|---|---|---|
| 3,4-Dichloro-2-fluorophenyl | 12.3 ± 1.2 | 25–50 |
| 3-Fluorophenylboronic acid | >50 | 100–200 |
| Phenylboronic acid | >100 | >200 |
Note: Data adapted from comparative studies on HeLa cells and E. coli .
Basic: What safety precautions are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- First Aid : For skin contact, wash with soap/water for 15 minutes. If inhaled, move to fresh air and seek medical attention.
- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
